molecular formula C15H18N6S B12919383 9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine CAS No. 92580-99-9

9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine

Cat. No.: B12919383
CAS No.: 92580-99-9
M. Wt: 314.4 g/mol
InChI Key: LXDUJBPGPHPPDF-UHFFFAOYSA-N
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Description

“9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound features a purine core substituted with a 2-methylpropyl group and a pyridin-2-ylmethylsulfanyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting from commercially available purine derivatives, the core structure is constructed through cyclization reactions.

    Substitution Reactions: Introduction of the 2-methylpropyl group and the pyridin-2-ylmethylsulfanyl group through nucleophilic substitution or other suitable methods.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridine ring or other functional groups, potentially altering the compound’s properties.

    Substitution: Various substitution reactions can occur, especially at the purine core or the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups.

Scientific Research Applications

“9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying purine metabolism or as a probe for biological assays.

    Medicine: Investigation of its pharmacological properties, such as potential antiviral or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    6-Mercaptopurine: A purine analog used in chemotherapy.

    Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives. Its combination of a 2-methylpropyl group and a pyridin-2-ylmethylsulfanyl group is not commonly found in other compounds, potentially leading to novel applications and mechanisms of action.

Properties

CAS No.

92580-99-9

Molecular Formula

C15H18N6S

Molecular Weight

314.4 g/mol

IUPAC Name

9-(2-methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine

InChI

InChI=1S/C15H18N6S/c1-10(2)7-21-9-18-12-13(21)19-15(16)20-14(12)22-8-11-5-3-4-6-17-11/h3-6,9-10H,7-8H2,1-2H3,(H2,16,19,20)

InChI Key

LXDUJBPGPHPPDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N

Origin of Product

United States

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